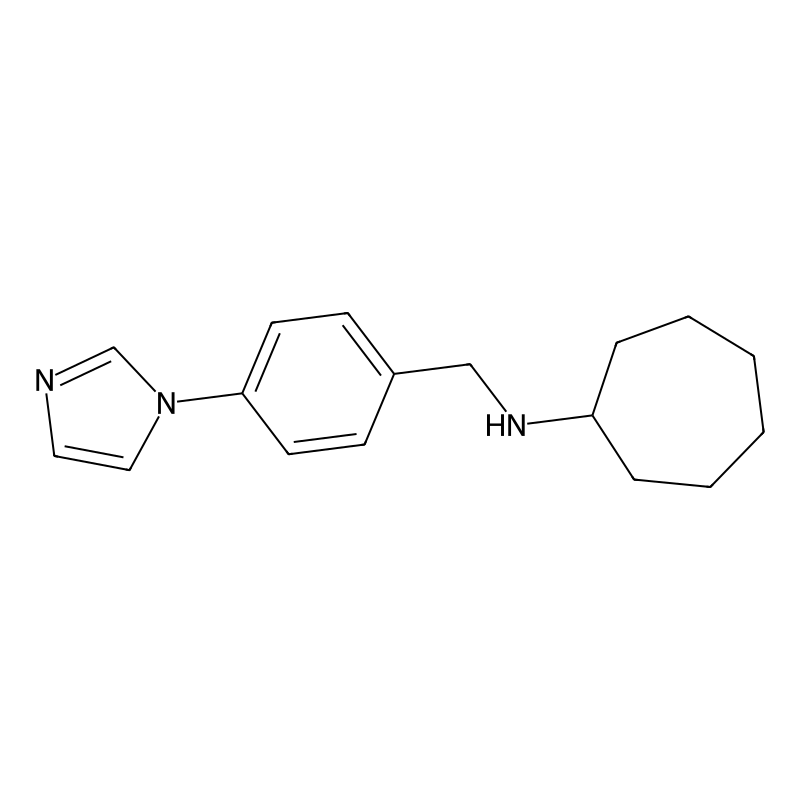

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine is a chemical compound characterized by the presence of a cycloheptyl group linked to a benzylamine moiety that features an imidazole ring. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's biological activity and potential therapeutic applications. This compound can be classified within the broader category of imidazole derivatives, which are known for their diverse pharmacological properties.

- Oxidation: The imidazole ring can be oxidized to form various derivatives, potentially enhancing its biological activity.

- Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of secondary or tertiary amines.

- Substitution Reactions: The amine group in the benzylamine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

These reactions are significant for modifying the compound's structure to optimize its pharmacological properties.

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine exhibits notable biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various molecular targets, including enzymes and receptors. The imidazole ring's ability to engage in hydrogen bonding and π-π stacking interactions enhances its potential as a therapeutic agent. Research indicates that compounds containing imidazole moieties often demonstrate anticancer, anti-inflammatory, and antimicrobial activities .

The synthesis of Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine typically involves several key steps:

- Formation of the Benzylamine Intermediate: This is achieved by reacting 4-imidazol-1-yl-benzaldehyde with cycloheptylamine in the presence of a suitable reducing agent.

- Cycloheptylation: The benzylamine intermediate is then subjected to cycloheptylation using cycloheptyl bromide and a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

These methods allow for the efficient construction of the target compound while maintaining high yields and purity.

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Research: It can be used as a tool compound in biological studies to investigate the mechanisms of action of imidazole derivatives.

Studies focusing on the interaction of Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine with biological targets have shown that it can modulate enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile. For instance, research has demonstrated that imidazole derivatives can affect tubulin polymerization, which is vital in cancer treatment strategies .

Several compounds share structural similarities with Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclohexyl-(4-imidazol-1-yl-benzyl)-amine | Similar cycloalkane and imidazole structure | May exhibit different binding affinities due to cyclohexane rigidity |

| 2-Methylimidazole Derivatives | Imidazole core with additional methyl group | Enhanced solubility and altered pharmacokinetics |

| Benzyl-(4-imidazol-1-yl)-amine | Lacks cycloheptyl group | Simpler structure may lead to different biological activities |

These compounds illustrate variations in structural features that can influence their pharmacological properties and biological activities.